molecular formula C7H13ClN2O B049567 o-Tolylhydrazine hydrochloride hydrate CAS No. 123334-17-8

o-Tolylhydrazine hydrochloride hydrate

Cat. No. B049567
Key on ui cas rn: 123334-17-8
M. Wt: 176.64 g/mol
InChI Key: GDHBEWJUENDAIQ-UHFFFAOYSA-N
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Patent
US04359474

Procedure details

Into a 1 liter, 2-neck flask, fitted with a condenser and a magnetic stirrer, is successively added 90.0 g. (0.570 M.) of o-tolyl-hydrazine hydrochloride hydrate, 100 ml. of water, 63 ml. of 100% ethanol and 139.0 g. (0.633 M.) of 1,1,3,3-tetraethoxypropane. The reaction mixture is then heated slowly to between 80° C. and 90° C., and after maintaining the mixture at this temperature range for a period of about 3 hours, the reaction mixture is quenched on ice water and extracted with ethylacetate/ether. After drying the organic solution over anhydrous sodium sulfate, the solvents are evaporated to obtain a very dark liquid. Distillation in an air oven at a temperature between 110°-120° C. and a pressure of 1 mm. of Hg. yielded a light yellow oil (Yield: 83%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
O.Cl.[C:3]1([CH3:11])[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].O.C(O[CH:16](OCC)[CH2:17][CH:18](OCC)OCC)C>C(O)C>[C:3]1([CH3:11])[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH:18]=[CH:17][CH:16]=[N:10]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.Cl.C1(=C(C=CC=C1)NN)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(OCC)OCC)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter, 2-neck flask, fitted with a condenser and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated slowly to between 80° C. and 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
after maintaining the mixture at this temperature range for a period of about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched on ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate/ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic solution over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a very dark liquid
DISTILLATION
Type
DISTILLATION
Details
Distillation in an air oven at a temperature between 110°-120° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)N1N=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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